Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate
Beschreibung
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate is a complex organic compound with the molecular formula C29H46O6 and a molecular weight of 490.6719 . It is also known by other names such as Methyl 3,12-diacetoxycholanate and Deoxycholic acid, acetate-methyl ester . This compound is a derivative of cholan-24-oic acid and is characterized by the presence of acetoxy and oxo functional groups.
Eigenschaften
CAS-Nummer |
64219-22-3 |
|---|---|
Molekularformel |
C29H42O7 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
methyl 4-(3,12-diacetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H42O7/c1-16(7-10-27(33)34-6)21-8-9-22-20-14-25(32)24-13-19(35-17(2)30)11-12-28(24,4)23(20)15-26(29(21,22)5)36-18(3)31/h14,16,19,21-24,26H,7-13,15H2,1-6H3 |
InChI-Schlüssel |
DFHONFBSIXLQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2=CC(=O)C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate typically involves the esterification of cholan-24-oic acid derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation of hydroxyl groups at positions 3 and 12 . The industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of bile acid derivatives.
Industry: It is used in the production of various chemical products and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate involves its interaction with specific molecular targets and pathways. The acetoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating the activity of enzymes involved in bile acid metabolism and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate can be compared with other similar compounds such as:
Methyl 3,7,12-tris(acetyloxy)cholan-24-oate: This compound has an additional acetoxy group at position 7, making it more reactive in certain chemical reactions.
Methyl 3-(acetyloxy)-cholan-24-oate: This compound has only one acetoxy group, resulting in different chemical properties and reactivity.
3,6-bis(acetyloxy)cholan-24-oic acid: This compound has acetoxy groups at positions 3 and 6, leading to unique chemical behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
